3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structural features, including the presence of a nitrophenyl group, a trimethylsilyl group, and a pyrazole ring
Preparation Methods
The synthesis of 3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This step typically requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid and sulfuric acid.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a hydroxyl group is treated with a silylating agent such as trimethylsilyl chloride.
Final Assembly: The final compound is assembled by linking the various functional groups through appropriate coupling reactions, often involving the use of protecting groups and deprotection steps to ensure selectivity and yield.
Chemical Reactions Analysis
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups or reducing carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are replaced by nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can be compared with other similar compounds, such as:
3,5-Dimethyl-4-(4-aminophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole: This compound has an amino group instead of a nitro group, leading to different reactivity and biological activity.
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole:
3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole: The pyrrole ring substitution affects the compound’s electronic structure and reactivity.
Properties
Molecular Formula |
C17H25N3O3Si |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[[3,5-dimethyl-4-(4-nitrophenyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25N3O3Si/c1-13-17(15-6-8-16(9-7-15)20(21)22)14(2)19(18-13)12-23-10-11-24(3,4)5/h6-9H,10-12H2,1-5H3 |
InChI Key |
SXNUSKFXJOEOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1COCC[Si](C)(C)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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